molecular formula C15H20N2O4 B580883 Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate CAS No. 1255664-48-2

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Cat. No.: B580883
CAS No.: 1255664-48-2
M. Wt: 292.335
InChI Key: VLASEBQWDFQNFF-STQMWFEESA-N
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Description

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate (CAS: 139516-64-6) is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 4-amino position and a methyl ester at the 2-carboxyl position. This stereochemically defined molecule serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral amines or peptide mimetics . The Cbz group is widely used for amine protection due to its stability under basic conditions and selective removal via hydrogenolysis or strong acids (e.g., HBr/AcOH).

Properties

IUPAC Name

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASEBQWDFQNFF-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743208
Record name Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255664-48-2
Record name Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperidine Backbone Formation

The piperidine core is often derived from pyridine precursors via hydrogenation or reduction. For example, 4-picoline-2-carboxylic acid ethyl ester serves as a starting material in Patent CN102887854B, where oxidation with phosphomolybdic acid and hydrogen peroxide yields an oxynitride intermediate. Subsequent reduction with palladium on carbon (Pd/C) and formic acid in methanol produces racemic 4-methylpiperidine-2-carboxylate hydrochloride. This method achieves a 78–79% yield under optimized conditions (50°C, 20 hours).

Stereochemical Control and Resolution

Racemic mixtures necessitate resolution to isolate the (2S,4S) enantiomer. Patent CN108047125A details the use of L-tartaric acid for chiral resolution of trans-4-methylpiperidine-2-carboxylate. By recrystallizing the diastereomeric salt in acetone/ethanol, the (2R,4R) enantiomer is preferentially precipitated, leaving the (2S,4S) isomer in solution. This method reduces the enantiomeric impurity to <2% and achieves an ee (enantiomeric excess) >98%.

Cbz Protection and Esterification

Introducing the Cbz group is critical for amine protection. In a PMC study, Cbz-protected dihydropyridines undergo conjugate additions and Wittig reactions to form α,β-unsaturated esters, which are hydrogenated to yield piperidine derivatives. For this compound, esterification of the carboxylic acid intermediate is achieved using thionyl chloride (SOCl₂) in ethanol, followed by methyl ester formation via methanolysis.

Detailed Methodologies and Experimental Protocols

Oxidation-Reduction Pathway (Patent CN102887854B)

  • Oxidation of 4-Picoline-2-Carboxylate :

    • 4-Picoline-2-carboxylic acid ethyl ester (0.30 mol) is treated with phosphomolybdic acid (2.5 g) and 30% H₂O₂ (68 g) in water at 70–80°C for 4–8 hours.

    • The oxynitride intermediate is extracted with dichloromethane and recrystallized (petroleum ether/ethyl acetate), yielding 92%.

  • Reduction to Piperidine :

    • The oxynitride (0.28 mol) is dissolved in methanol, combined with Pd/C (10 wt%) and formic acid (5.52 mol), and hydrogenated at 50°C for 20 hours.

    • Post-reduction, the mixture is acidified with HCl, concentrated, and recrystallized (ethanol/ethyl acetate) to afford 4-methylpiperidine-2-carboxylate hydrochloride (78% yield).

Key Data :

StepConditionsYield
Oxidation70–80°C, 8 hours92%
Reduction50°C, 20 hours, Pd/C78%

Chiral Resolution (Patent CN108047125A)

  • Hydrolysis and Esterification :

    • 4-Methyl-2-cyanopiperidine is hydrolyzed with 6N HCl to 4-methylpiperidine-2-carboxylic acid hydrochloride.

    • Esterification with ethanol and SOCl₂ yields racemic ethyl 4-methylpiperidine-2-carboxylate hydrochloride.

  • Diastereomeric Separation :

    • The racemic mixture is slurried in methyl tert-butyl ether/ethanol (7:1 ratio) to precipitate cis-isomers, leaving trans-isomers in solution.

    • Trans-4-methylpiperidine-2-carboxylate is resolved with L-tartaric acid in acetone/ethanol (10:1 ratio), yielding the (2S,4S) enantiomer.

Optimized Parameters :

  • L-Tartaric acid : substrate molar ratio = 1:1

  • Crystallization temperature: 20±5°C

  • Final ee: >98%

Stereochemical and Mechanistic Insights

Asymmetric Hydrogenation

The PMC study highlights asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts to induce the (2S,4S) configuration. For instance, hydrogenation of Cbz-protected dihydropyridines with Pd/C under H₂ pressure (1–3 atm) achieves high diastereoselectivity (dr >4:1).

Role of Solvents and Catalysts

  • Methanol vs. Ethanol : Methanol enhances solubility of intermediates during reduction, while ethanol improves crystal lattice energy during resolution.

  • Pd/C Catalyst : 10% Pd/C is optimal for debenzylation without over-reduction. Higher Pd loading (e.g., 20%) may accelerate side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Oxidation-ReductionHigh-yielding, scalableRequires chiral resolution78%
Chiral ResolutionHigh enantiopurity (ee >98%)Multi-step, solvent-intensive65–70%
Asymmetric CatalysisDirect stereocontrolCostly catalysts, sensitivity71%

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alkyl halides under appropriate conditions.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

    Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding.

    Industrial Applications: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The piperidine ring can interact with biological receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

Three compounds are selected for comparison based on structural and functional similarities:

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate (CAS: 1221824-89-0) .

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (CAS: 1217781-70-8) .

Target Compound: Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate (CAS: 139516-64-6) .

Structural and Physicochemical Properties

Property Target Compound Boc-Protected Analog Dichlorophenoxy Pyrrolidine
CAS No. 139516-64-6 1221824-89-0 1217781-70-8
Molecular Formula Not explicitly provided* C₁₂H₂₂N₂O₄ C₁₂H₁₃Cl₂NO₃
Molecular Weight Not explicitly provided* 258.31 g/mol 290.14 g/mol
Core Structure Piperidine (6-membered ring) Piperidine (6-membered ring) Pyrrolidine (5-membered ring)
Key Substituents - 4-Cbz-amino
- 2-methyl ester
- 4-Boc-amino
- 2-methyl ester
- 4-(2,5-dichlorophenoxy)
- 2-methyl ester
Protecting Group/Function Cbz (acid-stable, H₂/Pd-labile) Boc (acid-labile) 2,5-Dichlorophenoxy (electron-withdrawing, lipophilic)

*Inferred formula for target compound: ~C₁₅H₂₀N₂O₄ (based on structural analogy).

Functional Differences and Implications

(a) Protecting Group Chemistry
  • Cbz (Target Compound): Stable under basic and nucleophilic conditions but cleaved via hydrogenolysis or strong acids. Preferred in multi-step syntheses requiring orthogonal protection .
  • Boc (Analog) : Removed under mild acidic conditions (e.g., TFA), making it suitable for acid-sensitive substrates. Lower steric bulk compared to Cbz may enhance solubility in polar solvents .
(b) Ring Size and Conformation
  • Piperidine vs. The five-membered pyrrolidine (CAS: 1217781-70-8) imposes torsional strain, which may restrict rotation but enhance rigidity for specific interactions .
(c) Substituent Effects
  • Dichlorophenoxy Group: Introduces significant lipophilicity (Cl atoms) and electronic effects, likely altering bioavailability and metabolic stability compared to the Cbz/Boc-protected analogs. This group may confer antimicrobial or antiviral properties, though specific activity data are absent .

Biological Activity

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a piperidine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Benzyloxycarbonyl Group: Attached to the amino group at the 4-position.
  • Methyl Ester Group: Present at the 2-position.

This configuration enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Ligand Activity: It may serve as a ligand for certain receptors, potentially affecting signaling pathways involved in various physiological processes.

The benzyloxycarbonyl group can function as a protecting group during chemical reactions, allowing for selective modifications on the molecule without affecting its core structure.

Applications in Drug Development

This compound has been explored for its potential therapeutic applications:

  • Dopamine Receptor Modulation:
    • Research indicates that piperidine derivatives can act as antagonists for dopamine receptors, particularly D4R, which is implicated in neurological disorders such as Parkinson's disease . The compound's structural similarity to known D4R antagonists suggests potential efficacy in this area.
  • Antibacterial Activity:
    • The compound has been investigated within the context of antibiotic design targeting bacterial diaminopimelate metabolism . This pathway is crucial for lysine biosynthesis in bacteria, making it a viable target for novel antibacterial agents.
  • Pharmaceutical Intermediates:
    • Due to its unique structure, this compound serves as an intermediate in synthesizing more complex biologically active molecules, including enzyme inhibitors and receptor ligands.

Comparative Analysis with Related Compounds

To better understand the biological properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylateTert-butoxycarbonyl groupUsed as a prodrug; potential enzyme inhibition
Methyl (2S,4S)-4-(methoxycarbonylamino)piperidine-2-carboxylateMethoxycarbonyl groupInvestigated for receptor binding affinities
Methyl (2S,4S)-4-(acetoxycarbonylamino)piperidine-2-carboxylateAcetoxycarbonyl groupExplored in drug development for neurological disorders

This table illustrates how variations in substituents affect the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

  • Dopamine Receptor Antagonists:
    A study focused on developing selective D4R antagonists identified several benzyloxypiperidine derivatives that exhibited improved stability and selectivity compared to previous compounds . This underscores the potential of this compound as a scaffold for further optimization.
  • Antibiotic Design:
    Research into bacterial diaminopimelate metabolism has revealed that compounds targeting this pathway could lead to novel antibiotic therapies. The structural characteristics of piperidine derivatives make them suitable candidates for such developments .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate, and how are stereochemical configurations controlled?

  • Synthesis Steps :

Piperidine Ring Formation : Cyclization of linear precursors (e.g., amino alcohols) under acidic or basic conditions to establish the (2S,4S) stereochemistry .

Cbz Protection : Benzyloxycarbonyl (Cbz) protection of the 4-amino group using benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to prevent unwanted side reactions .

Esterification : Methyl ester formation via reaction with methanol under catalytic acid conditions (e.g., H₂SO₄) .

  • Stereochemical Control :

  • Use of chiral auxiliaries or enantioselective catalysts during cyclization.
  • Confirmation via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

  • Chromatography : High-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric purity (>98%) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 3.2–4.1 ppm for CH₂ groups) and Cbz-protected amine (δ 7.2–7.4 ppm for benzyl aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 335.3 g/mol) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Experimental Design :

  • pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–80°C and analyze for decomposition products (e.g., loss of Cbz group under acidic conditions) .
    • Key Findings :
  • Acidic Conditions (pH <3) : Rapid hydrolysis of the methyl ester (~80% degradation in 24 hours at 37°C) .
  • Basic Conditions (pH >10) : Partial deprotection of the Cbz group, forming free amine intermediates .

Q. What methodological approaches resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Case Study : Compare Cbz-protected vs. Boc-protected analogs:

CompoundProtection GroupBiological Activity (IC₅₀)Solubility (mg/mL)
Cbz-protected (target) Benzyloxycarbonyl12 µM (Enzyme X)0.5 (Water)
Boc-protected analog tert-butoxy45 µM (Enzyme X)2.1 (Water)
  • Resolution Strategies :
  • Validate assay conditions (e.g., buffer ionic strength, enzyme batch variability).
  • Use isothermal titration calorimetry (ITC) to compare binding affinities .

Q. How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .
    • Computational Methods :
  • Molecular Docking : Simulate binding poses using software like AutoDock Vina to identify key hydrogen bonds with the Cbz group .

Q. What experimental strategies address discrepancies in synthetic yields reported for stereoisomers of this compound?

  • Root Cause Analysis :

  • Catalyst Efficiency : Compare yields using chiral catalysts (e.g., Jacobsen’s catalyst vs. Sharpless epoxidation reagents).
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) may improve stereoselectivity vs. THF .
    • Optimization :
  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .

Methodological Notes

  • References : Citations align with evidence IDs (e.g., for synthesis, for stability).
  • Data Tables : Included to compare analogs and degradation profiles, enhancing reproducibility.

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